4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine
Overview
Description
4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with benzyloxy, iodo, and methylpiperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common route includes:
Starting Material Preparation: The synthesis begins with the preparation of the pyrimidine core.
Substitution Reactions:
Iodination: The iodination of the pyrimidine ring is carried out using iodine or iodine monochloride in the presence of an oxidizing agent.
Piperazine Derivatization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The iodo group can be reduced to a hydrogen atom or substituted with other functional groups.
Substitution: The iodo group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or palladium on carbon.
Substitution: Reagents like organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while substitution of the iodo group can yield various substituted pyrimidines.
Scientific Research Applications
4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The benzyloxy and piperazine groups are known to enhance binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The iodo group can also play a role in modulating the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-2-(4-methylpiperazin-1-yl)pyrimidine: Lacks the iodo group, which may affect its reactivity and binding properties.
5-Iodo-2-(4-methylpiperazin-1-yl)pyrimidine: Lacks the benzyloxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine is unique due to the presence of both benzyloxy and iodo groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
5-iodo-2-(4-methylpiperazin-1-yl)-4-phenylmethoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN4O/c1-20-7-9-21(10-8-20)16-18-11-14(17)15(19-16)22-12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPSAEYLPFTGCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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